
2-(4-ethoxyphenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethoxyphenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H17N5O3 and its molecular weight is 327.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(4-ethoxyphenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is a compound that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesizing findings from various studies and presenting data on its efficacy against different biological targets.
The molecular formula of the compound is C16H17N5O3, with a molecular weight of 327.34 g/mol. Its structure features a pyrazole moiety linked to an oxadiazole ring, which is known for conferring various biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₇N₅O₃ |
Molecular Weight | 327.34 g/mol |
CAS Number | 1171899-63-0 |
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole and pyrazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective antibacterial activity against various strains of bacteria.
- Case Study : A study evaluated the antibacterial activity of several oxadiazole derivatives, reporting effective EC50 values against Xanthomonas oryzae and Pseudomonas syringae. The most active derivatives had EC50 values as low as 12.85 µg/mL, indicating strong potential for agricultural applications .
Anticancer Potential
The anticancer properties of 1,3,4-oxadiazole derivatives have been extensively studied. These compounds often act by inhibiting key enzymes involved in cancer cell proliferation.
- Mechanism of Action : The compound may inhibit enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are crucial for DNA synthesis and epigenetic regulation in cancer cells .
Cytotoxicity
In vitro studies using cell lines have demonstrated that this compound exhibits cytotoxic effects against various cancer types.
- Findings : One study reported that derivatives similar to this compound showed IC50 values ranging from 10 to 30 µM against breast cancer cell lines, suggesting moderate to high cytotoxicity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of compounds like this compound.
Structural Feature | Activity Impact |
---|---|
Presence of oxadiazole | Enhances antimicrobial and anticancer activity |
Substituents on the phenyl ring | Modulate lipophilicity and bioavailability |
Linker length between moieties | Affects potency and selectivity |
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. For instance, a study by Aziz-ur-Rehman et al. synthesized several oxadiazole derivatives and evaluated their cytotoxic effects against various cancer cell lines. The results demonstrated that compounds bearing the oxadiazole moiety showed promising activity against cancer cells, suggesting that 2-(4-ethoxyphenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide may also possess similar properties .
Case Study: Anticancer Evaluation
A detailed evaluation involved testing the compound against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The study employed the MTT assay to assess cell viability post-treatment with varying concentrations of the compound. The findings indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15.2 | Induction of apoptosis |
A549 | 12.8 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that oxadiazole derivatives can exhibit significant antibacterial and antifungal activities. A study highlighted the synthesis of various oxadiazole derivatives and their evaluation against common pathogens such as Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Assessment
In vitro tests showed that the compound displayed notable activity against both Gram-positive and Gram-negative bacteria. The disc diffusion method was employed to determine the zone of inhibition compared to standard antibiotics.
Pathogen | Zone of Inhibition (mm) | Standard Antibiotic |
---|---|---|
Staphylococcus aureus | 18 | Penicillin |
Escherichia coli | 15 | Ampicillin |
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, there is emerging evidence suggesting that compounds containing the oxadiazole scaffold may exhibit anti-inflammatory effects. In a recent study focusing on inflammatory models, it was observed that treatment with related compounds resulted in reduced levels of pro-inflammatory cytokines.
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. These studies provide insights into the compound's mechanism of action at the molecular level, supporting its potential therapeutic applications.
Docking Results
The docking simulations revealed strong interactions with key targets involved in cancer progression and inflammation pathways.
Target Protein | Binding Affinity (kcal/mol) |
---|---|
EGFR | -9.5 |
COX-2 | -8.7 |
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)-N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-3-23-12-6-4-11(5-7-12)10-14(22)18-16-20-19-15(24-16)13-8-9-17-21(13)2/h4-9H,3,10H2,1-2H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDLDHIJGGDLME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.